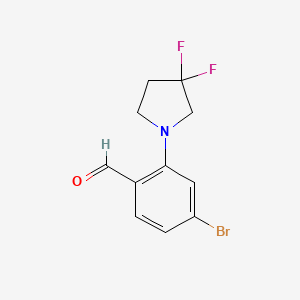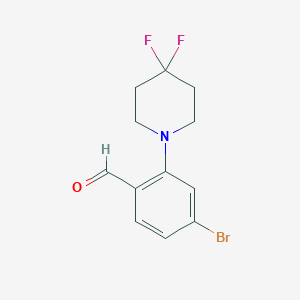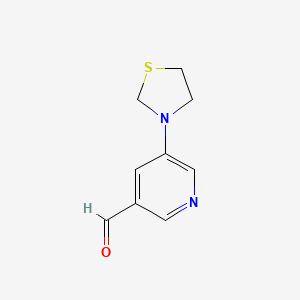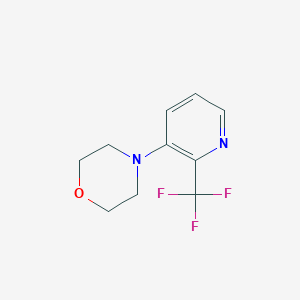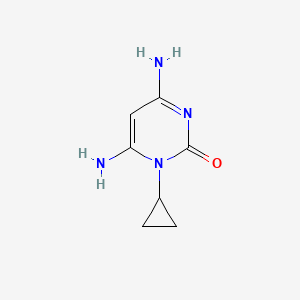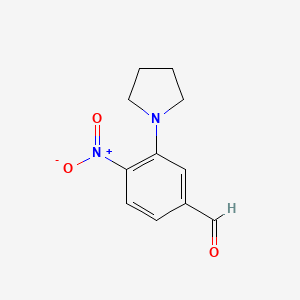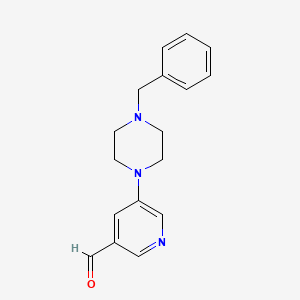![molecular formula C11H11BrF3NO B1402127 2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1970-58-7](/img/structure/B1402127.png)
2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of this compound is C11H11BrF3NO . It has a molecular weight of 310.11 . The structure includes a benzene ring substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.11 . Unfortunately, the specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group present in this compound is a common feature in many FDA-approved drugs . This group can significantly affect the pharmacokinetic and pharmacodynamic properties of pharmaceuticals, making it valuable in the development of new medications. The compound’s structure could be utilized in designing drugs with improved efficacy and reduced toxicity.
Agrochemical Research
Compounds with a trifluoromethyl group have been shown to possess bioactive properties, which can be beneficial in developing new agrochemicals . The compound could be studied for its potential use in pest control or plant growth regulation.
Bioconjugation
Linker molecules are crucial in bioconjugation, where they help attach functional groups to biomolecules like peptides and proteins. The compound’s structure makes it a potential candidate for creating such linkers, which could be used in targeted drug delivery or diagnostic assays.
properties
IUPAC Name |
2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-10(2,12)9(17)16-8-5-3-4-7(6-8)11(13,14)15/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCCBBAABXPUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



